(2R,3R,4R,5R)-2-((BIS(4-METHOXYPHENYL)(PHENYL)METHOXY)METHYL)-4-(2-METHOXYETHOXY)-5-(5-METHYL-2,4-DI (2R,3R,4R,5R)-2-((BIS(4-METHOXYPHENYL)(PHENYL)METHOXY)METHYL)-4-(2-METHOXYETHOXY)-5-(5-METHYL-2,4-DI
Brand Name: Vulcanchem
CAS No.: 163878-63-5
VCID: VC0065530
InChI: InChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(55-24-12-23-44)57-38-37(56-41(39(38)53-26-25-50-6)46-27-31(5)40(48)45-42(46)49)28-54-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38-,39-,41-,58?/m1/s1
SMILES: CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC
Molecular Formula: C43H55N4O10P
Molecular Weight: 818.9 g/mol

(2R,3R,4R,5R)-2-((BIS(4-METHOXYPHENYL)(PHENYL)METHOXY)METHYL)-4-(2-METHOXYETHOXY)-5-(5-METHYL-2,4-DI

CAS No.: 163878-63-5

Cat. No.: VC0065530

Molecular Formula: C43H55N4O10P

Molecular Weight: 818.9 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,4R,5R)-2-((BIS(4-METHOXYPHENYL)(PHENYL)METHOXY)METHYL)-4-(2-METHOXYETHOXY)-5-(5-METHYL-2,4-DI - 163878-63-5

Specification

CAS No. 163878-63-5
Molecular Formula C43H55N4O10P
Molecular Weight 818.9 g/mol
IUPAC Name 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Standard InChI InChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(55-24-12-23-44)57-38-37(56-41(39(38)53-26-25-50-6)46-27-31(5)40(48)45-42(46)49)28-54-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38-,39-,41-,58?/m1/s1
Standard InChI Key YFRRKZDUDXHJNC-KZQAAKLLSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC
SMILES CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC
Canonical SMILES CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC

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